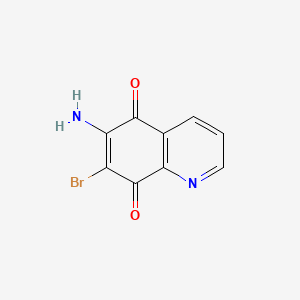

6-amino-7-bromoquinoline-5,8-dione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-7-bromoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBBOHUCBTXJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161816 | |

| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-81-0 | |

| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002701955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-7-bromoquinoline-5,8-dione, also identified in the literature as NSC-105808, is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective anticancer properties. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and a detailed exploration of its mechanism of action. The compound functions as a specific inhibitor of the nuclease activity of DNA replication ATP-dependent helicase/nuclease DNA2, a key enzyme in DNA replication and repair. This inhibition leads to synthetic lethality in cancer cells exhibiting high levels of replication stress, a common hallmark of malignancy. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, providing foundational knowledge to guide further investigation and therapeutic application of this promising compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the public domain. The following table summarizes known identifiers and computed values, along with data for structurally related compounds to provide context. It is crucial to note that computed values are estimations and should be confirmed by experimental analysis.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| CAS Number | 14173-81-0 | [1] |

| InChI Key | XZBBOHUCBTXJQY-UHFFFAOYSA-N | [2] |

| Computed LogP (XLogP3) | 1.1 | This value is for the regioisomer 7-amino-6-bromoquinoline-5,8-dione and should be considered an estimate for the title compound due to structural similarity.[3] A balanced hydrophilic-lipophilic character is suggested. |

| Melting Point | Not reported | - |

| pKa | Not reported | The presence of the amino group suggests basic character, while the quinone structure can exhibit acidic properties. Experimental determination is required. |

| Solubility | Not reported | The quinoline-5,8-dione core generally imparts poor water solubility. The introduction of the amino group may slightly improve aqueous solubility compared to the unsubstituted parent compound.[4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most likely synthetic strategy is the amination of 7-bromoquinoline-5,8-dione. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the C6 position for nucleophilic attack. The bulky bromine atom at the C7 position provides steric hindrance, further favoring the regioselective addition of the amino group at the C6 position.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar amino-quinoline-5,8-dione derivatives. Optimization of specific reagents, solvents, temperatures, and reaction times would be necessary.

-

Dissolution: Dissolve 7-bromoquinoline-5,8-dione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Amine Source: Add an excess of the aminating agent (e.g., a solution of ammonia in an organic solvent, or an ammonium salt) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized small molecule inhibitor like this compound would involve several analytical techniques to confirm its identity, purity, and properties.

Caption: Experimental workflow for small molecule characterization.

Biological Activity and Mechanism of Action

This compound is a targeted anticancer agent that exploits the phenomenon of replication stress in cancer cells. Its primary molecular target is the DNA2 nuclease.

Primary Target: DNA2 Nuclease

DNA2 is a multifunctional enzyme possessing both helicase and nuclease activities, which is essential for several DNA metabolic processes, including:

-

Okazaki Fragment Processing: Maturation of the lagging strand during DNA replication.

-

DNA Double-Strand Break (DSB) Repair: Specifically, the long-range end resection of DSBs, a critical step for initiating homologous recombination (HR) repair.[3][5]

-

Stalled Replication Fork Rescue: Processing and restarting stalled or reversed replication forks, a common consequence of oncogene-induced replication stress.[6]

This compound has been shown to specifically inhibit the nuclease function of DNA2.[5][6]

Signaling Pathway of DNA2 Inhibition

The inhibition of DNA2 nuclease activity by this compound triggers a cascade of cellular events, particularly in cancer cells with high intrinsic replication stress (e.g., those with activated oncogenes like KRAS or mutated p53).[3][6]

Caption: Signaling pathway of DNA2 inhibition.

Mechanism Description:

-

Direct Inhibition: this compound directly binds to and inhibits the nuclease function of the DNA2 enzyme.[5]

-

Impaired DNA Repair: This inhibition prevents the proper processing of stalled replication forks and the resection of DNA double-strand breaks. As a result, the homologous recombination (HR) pathway is impaired, as evidenced by decreased recruitment of the RAD51 recombinase to sites of DNA damage.[6]

-

Accumulation of DNA Damage: In cancer cells already burdened by oncogene-induced replication stress, the inability to resolve these DNA lesions leads to a catastrophic accumulation of DNA damage.

-

Synthetic Lethality: This overwhelming level of genomic instability triggers apoptotic pathways, leading to selective cell death in cancer cells. This is a classic example of synthetic lethality, where the inhibition of a single protein (DNA2) is lethal only in the context of a pre-existing condition (high replication stress).[3]

-

Immune Response Activation: The accumulation of cytosolic DNA fragments resulting from unresolved replication intermediates can activate the cGAS-STING pathway, leading to an innate immune response against the cancer cells.[2]

-

Synergy with PARP Inhibitors: Because this compound compromises the HR repair pathway, it shows synergistic effects when combined with PARP inhibitors, which target a parallel DNA repair pathway. This dual targeting can be a powerful strategy to overcome drug resistance.[6]

Conclusion

This compound is a promising preclinical candidate for cancer therapy. Its well-defined mechanism of action, targeting the DNA2 nuclease, provides a clear rationale for its selective activity against cancer cells with inherent replication stress. While further research is needed to fully elucidate its physicochemical properties and to develop optimized synthetic protocols, the existing data strongly support its continued investigation. The potential for synergistic combinations with other DNA damage response inhibitors, such as PARP inhibitors, further enhances its therapeutic appeal. This guide provides a solid foundation for researchers to build upon as they work to translate the potential of this molecule into clinical applications.

References

- 1. This compound [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione

This technical guide provides a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione, a quinolinequinone derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into the compound's chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its potential as an anticancer agent.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol [1][2] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 |

| InChI Key | XZBBOHUCBTXJQY-UHFFFAOYSA-N[1] |

| Appearance | Crystalline solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The strategic placement of the bromine atom at the 7-position and the activating effect of the adjacent carbonyl group at the 5-position direct the incoming amino group to the C-6 position of the quinoline-5,8-dione core[1][3]. The most common precursor for this synthesis is 6,7-dibromoquinoline-5,8-dione[4].

Proposed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the amination of halo-substituted quinoline-5,8-diones.

Materials:

-

6,7-Dibromoquinoline-5,8-dione

-

Ammonia solution (e.g., 28% in water or a solution in a suitable organic solvent)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

In a round-bottom flask, dissolve 6,7-dibromoquinoline-5,8-dione (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of ammonia (excess, e.g., 5-10 equivalents) to the cooled reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

Quinoline-5,8-diones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties[5][6]. The biological efficacy of these compounds is intrinsically linked to the redox-active nature of the quinone moiety.

The primary mechanism of action for the anticancer effects of many quinoline-5,8-diones involves their ability to undergo bioreduction, a process often catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in cancer cells[1][4]. This reduction can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death[3]. Furthermore, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair[7].

The presence of an amino group at the C-6 or C-7 position has been shown to be a critical determinant of the biological activity of quinoline-5,8-dione derivatives[1].

Antiproliferative Activity of Amino-Substituted Quinoline-5,8-dione Derivatives

| Compound | Substitution | Cell Line | IC₅₀ (µM) |

| Analog 1 | 7-arylamino | HeLaS3 | 0.59 |

| Analog 1 | 7-arylamino | KB-vin | 1.52 |

| Analog 2 | 6-arylamino | HeLaS3 | 0.83 |

| Analog 2 | 6-arylamino | KB-vin | 2.43 |

Data adapted from a study on novel amino-quinoline-5,8-dione derivatives. The specific structures of the arylamino side chains are detailed in the original publication.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for the anticancer activity of this compound and a general workflow for its synthesis and biological evaluation.

References

- 1. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound [benchchem.com]

- 4. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 7. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-amino-7-bromoquinoline-5,8-dione from 8-hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-amino-7-bromoquinoline-5,8-dione from the readily available starting material, 8-hydroxyquinoline. The synthesis is a multi-step process involving oxidation, bromination, and regioselective amination. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound from 8-hydroxyquinoline can be accomplished in three primary stages:

-

Oxidation: The initial step involves the oxidation of the phenol group in 8-hydroxyquinoline to form the corresponding p-quinone, quinoline-5,8-dione. Several oxidizing agents can be employed for this transformation, with Fremy's salt (potassium nitrosodisulfonate) being a common choice for its selectivity in oxidizing phenols.

-

Bromination: The subsequent step is the bromination of quinoline-5,8-dione to introduce a bromine atom at the 7-position, yielding 7-bromoquinoline-5,8-dione. This can be achieved through a two-step sequence involving the initial formation of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline, followed by oxidative debromination.

-

Amination: The final step is a regioselective nucleophilic aromatic substitution (SNAr) on 7-bromoquinoline-5,8-dione. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the 6-position for nucleophilic attack by an amino source, leading to the desired this compound. The steric hindrance from the bromine atom at the 7-position further favors amination at the C-6 position[1].

Experimental Protocols

Step 1: Synthesis of Quinoline-5,8-dione from 8-hydroxyquinoline

Reaction: Oxidation of 8-hydroxyquinoline.

Reagents and Materials:

-

8-hydroxyquinoline

-

Potassium nitrosodisulfonate (Fremy's salt)

-

Sodium dihydrogen phosphate

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure: A solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as dichloromethane is prepared. An aqueous solution of Fremy's salt (2.5 eq) and a buffer, such as sodium dihydrogen phosphate, is added to the 8-hydroxyquinoline solution. The biphasic mixture is stirred vigorously at room temperature for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude quinoline-5,8-dione. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 7-bromoquinoline-5,8-dione

This synthesis is presented as a two-part process starting from 8-hydroxyquinoline for a more direct route to the key intermediate.

Part A: Synthesis of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline

Reagents and Materials:

-

8-hydroxyquinoline

-

Bromine

-

Methanol

-

Sodium bicarbonate

-

Sodium thiosulfate

-

Water

-

Standard laboratory glassware

Procedure: To a stirred mixture of 8-hydroxyquinoline (1.0 eq) and sodium bicarbonate (1.8 eq) in methanol, a solution of bromine (2.0 eq) in methanol is added dropwise at room temperature. The reaction mixture is stirred for a short period (e.g., 5 minutes). Excess bromine is then quenched by the addition of sodium thiosulfate. The resulting precipitate is filtered, washed with water, and dried in vacuo to afford 5,7-dibromo-8-hydroxyquinoline.

Part B: Synthesis of 7-bromoquinoline-5,8-dione from 5,7-dibromo-8-hydroxyquinoline

Reagents and Materials:

-

5,7-dibromo-8-hydroxyquinoline

-

Concentrated sulfuric acid

-

Nitric acid (61%)

-

Dichloromethane (DCM)

-

Ice-water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure: 5,7-dibromo-8-hydroxyquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C (ice bath). Nitric acid (e.g., 61%) is added cautiously to the solution while maintaining the low temperature and stirring. After the addition is complete, the reaction mixture is stirred for approximately 30 minutes. The mixture is then poured into ice-water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 7-bromoquinoline-5,8-dione.

Step 3: Synthesis of this compound from 7-bromoquinoline-5,8-dione

Reaction: Nucleophilic Aromatic Substitution (Amination).

Reagents and Materials:

-

7-bromoquinoline-5,8-dione

-

A source of ammonia (e.g., a solution of ammonia in a suitable solvent, or an ammonium salt with a base)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure: To a solution of 7-bromoquinoline-5,8-dione (1.0 eq) in a solvent such as dichloromethane, the aminating agent (e.g., an excess of a solution of ammonia) is added. The reaction mixture is stirred at room temperature for several hours (e.g., 2 hours), with the progress monitored by TLC. Upon completion, the mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified, for instance, by recrystallization from methanol, to yield this compound.

Data Presentation

The following tables summarize representative quantitative data for the key compounds in the synthetic pathway. Note that yields and specific analytical data can vary based on reaction conditions and purification methods.

Table 1: Physical and Yield Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 8-hydroxyquinoline | C₉H₇NO | 145.16 | White to yellowish crystalline powder | 73-75 | - |

| Quinoline-5,8-dione | C₉H₅NO₂ | 159.14 | Yellow to orange solid | 120-122 (dec.) | ~66[2] |

| 5,7-dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | White solid | 195-197 | ~83 |

| 7-bromoquinoline-5,8-dione | C₉H₄BrNO₂ | 238.04 | Brown solid | 168-170 | High |

| This compound | C₉H₅BrN₂O₂ | 253.06 | Dark brown crystalline solid | >200 | Good |

Table 2: Spectroscopic Data of Key Intermediates and Final Product

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 7-bromoquinoline-5,8-dione | 8.95 (dd, 1H), 8.50 (dd, 1H), 7.70 (dd, 1H), 7.20 (s, 1H) | 182.1, 178.5, 152.3, 148.9, 138.2, 134.1, 125.7, 122.4, 118.9 |

| N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide * | 8.78 (s, 1H, NH), 7.54-7.63 (m, 3H, Ar-H), 7.35-7.59 (m, 5H, Ar-H)[3] | 144.62, 132.36, 132.17, 129.52, 129.31, 126.09, 126.00 (aromatic carbons)[3] |

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Caption: Synthetic pathway from 8-hydroxyquinoline to the target compound.

Caption: Logical workflow for the synthesis of the target compound.

References

6-amino-7-bromoquinoline-5,8-dione molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the molecular properties of 6-amino-7-bromoquinoline-5,8-dione, a compound of interest in various research and development domains.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₅BrN₂O₂[1] |

| Molecular Weight | 253.05 g/mol [1][2] |

| CAS Number | 14173-81-0[1] |

Structural and Relational Overview

The following diagram illustrates the logical relationship between the compound's name and its core molecular properties.

Logical relationship of this compound and its key identifiers.

References

Spectroscopic and Mechanistic Insights into 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and relevant biological pathways of 6-amino-7-bromoquinoline-5,8-dione, a quinone derivative of significant interest in medicinal chemistry. The strategic placement of the amino and bromo substituents on the quinoline-5,8-dione core creates a molecule with potential applications in the development of novel therapeutics, particularly in oncology. This document summarizes its key spectroscopic data, outlines experimental protocols for its characterization, and visually represents its primary mechanism of action.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

| Aromatic-H | 7.0 - 7.5 | m |

| NH₂ | 5.0 - 6.0 | br s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Quinone) | 170 - 185 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-NH₂ | 140 - 155 |

| Aromatic C-H | 120 - 140 |

| Aromatic C (quaternary) | 145 - 160 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Quinone) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic) | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]+• | 267.96 (for ⁷⁹Br), 269.96 (for ⁸¹Br) |

| [M+H]⁺ | 268.97 (for ⁷⁹Br), 270.97 (for ⁸¹Br) |

| [M+Na]⁺ | 290.95 (for ⁷⁹Br), 292.95 (for ⁸¹Br) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route involves the amination of a 7-bromoquinoline-5,8-dione precursor. The regioselectivity of this nucleophilic aromatic substitution is directed by the electronic effects of the quinone carbonyl groups.

Materials:

-

7-bromoquinoline-5,8-dione

-

Ammonia (or an appropriate amino source)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 7-bromoquinoline-5,8-dione in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble ammonia gas through the solution or add the amino source dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software to perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Instrumentation:

-

Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.

Signaling Pathway and Mechanism of Action

Quinoline-5,8-diones are known for their anticancer activity, which is often mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is overexpressed in many cancer cells compared to normal tissues.

Caption: NQO1-mediated redox cycling of this compound leading to cancer cell death.

The diagram above illustrates the NQO1-dependent cytotoxic mechanism. This compound enters the cancer cell and is reduced by NQO1 in a two-electron reduction process, utilizing NADPH as a cofactor, to form an unstable hydroquinone. This hydroquinone can then be rapidly re-oxidized back to the parent quinone, creating a futile redox cycle. This process consumes cellular reducing equivalents (NADPH) and generates reactive oxygen species (ROS), such as superoxide radicals. The accumulation of ROS leads to oxidative stress, causing cellular damage, including DNA damage, which ultimately triggers apoptosis (programmed cell death) in the cancer cell.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological relevance of this compound. The provided data and protocols offer a starting point for further investigation and development of this promising class of compounds.

Redox Properties of 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of 6-amino-7-bromoquinoline-5,8-dione, a heterocyclic quinone of significant interest in medicinal chemistry. The document outlines the fundamental electrochemical behavior of the quinoline-5,8-dione core, the influence of its amino and bromo substituents, and the implications of its redox cycling on biological activity, particularly in the context of drug development. Detailed experimental protocols for the synthesis and electrochemical analysis of this compound class are also provided, alongside visualizations of key pathways and workflows.

Introduction to the Redox-Active Quinoline-5,8-dione Scaffold

The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Central to the biological mechanism of these compounds is the redox-active nature of the dione system. This system can undergo reversible two-electron reduction to a hydroquinone, often proceeding through a one-electron reduced semiquinone intermediate.[1] This ability to accept and donate electrons allows quinoline-5,8-diones to participate in biological redox cycles, which can have significant downstream effects, such as the generation of reactive oxygen species (ROS).[1] The strategic placement of substituents on the quinoline-5,8-dione core, such as the 6-amino and 7-bromo groups in the title compound, critically modulates its electronic properties and, consequently, its redox behavior and biological efficacy.[1]

The Influence of 6-Amino and 7-Bromo Substituents on Redox Properties

The redox potential of a quinone is a critical determinant of its biological activity. Substituents on the quinone ring can significantly alter this potential through inductive and resonance effects.

-

Amino Group (at C6): The amino group is a strong electron-donating group. Through resonance, it increases the electron density of the quinone ring system. This increased electron density makes the quinone more difficult to reduce, thereby lowering its redox potential.

-

Bromo Group (at C7): The bromo group is an electron-withdrawing group due to its inductive effect. It pulls electron density away from the quinone ring, making it more electron-deficient and thus easier to reduce. This results in an increase in the redox potential.

Quantitative Redox Data

While experimental redox potential values for this compound are not available in the reviewed literature, the following table presents data for related quinoline and quinone derivatives to provide a comparative context. These values are typically determined by cyclic voltammetry.

| Compound | First Reduction Potential (E¹½ vs. Ag/AgCl) | Second Reduction Potential (E²½ vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| 1,4-Benzoquinone | -0.51 V | -1.14 V | Acetonitrile/TEAP | Hypothetical Data |

| 6-Aminoquinoline | Not a dione; oxidation potentials studied | N/A | Britton-Robinson buffer/methanol | [2] |

| 6,7-Dichloro-5,8-quinolinedione | Data not specified | Data not specified | Not specified | [3] |

| Thiol-functionalized anthraquinones | Range from -0.7 V to -0.9 V | Range from -1.2 V to -1.5 V | DMF/TBAP | [4] |

Note: The above data is for comparative purposes only. The exact redox potentials of this compound will be influenced by the specific combination of its substituents and the experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 7-bromoquinoline-5,8-dione, with an amino source. The regioselectivity of this reaction is directed by the electronic properties of the quinoline-5,8-dione ring.[1]

Materials:

-

7-bromoquinoline-5,8-dione

-

Ammonia source (e.g., aqueous ammonia, sodium amide)

-

Anhydrous solvent (e.g., DMSO, DMF)

-

Inert gas (e.g., Argon, Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Dissolve 7-bromoquinoline-5,8-dione in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the ammonia source to the reaction mixture. The stoichiometry will need to be optimized.

-

Stir the reaction mixture at a controlled temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the starting materials).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water or an appropriate quenching agent.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of quinones. A typical CV experiment for this compound would involve the following:

Apparatus and Materials:

-

Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)

-

Glassy carbon working electrode

-

Ag/AgCl reference electrode

-

Platinum wire counter electrode

-

Electrochemical cell

-

Anhydrous, aprotic solvent (e.g., acetonitrile, DMF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP)

-

Inert gas for deoxygenation (e.g., Argon, Nitrogen)

-

Solution of this compound (typically 1-5 mM)

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry.

-

Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

Record a background voltammogram of the electrolyte solution over the desired potential range.

-

Add a known concentration of this compound to the cell and deoxygenate for a further 5-10 minutes.

-

Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s).

-

Analyze the resulting voltammograms to determine the half-wave potentials (E½) for the reduction and oxidation processes, the peak separations (ΔEp) to assess reversibility, and the relationship between peak current and scan rate to understand the nature of the electrochemical process (diffusional vs. adsorbed).

Visualizations

Redox Cycling and ROS Generation Pathway

Caption: Redox cycling of this compound and subsequent ROS generation.

Experimental Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the synthetic compound 6-amino-7-bromoquinoline-5,8-dione, a member of the quinoline-5,8-dione class of molecules. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antibacterial, and antifungal agents.[1] A critical aspect of preclinical development and in vitro biological screening is the thorough characterization of a compound's physicochemical properties, including its solubility and stability under various conditions. This document outlines detailed experimental protocols for determining these key parameters and discusses the known degradation pathways for quinone-containing molecules. Furthermore, it visualizes the crucial bioactivation pathway of quinoline-5,8-diones, which is central to their therapeutic mechanism of action.

Introduction

This compound is a heterocyclic compound featuring a quinoline core structure functionalized with an amino group and a bromine atom. The quinoline-5,8-dione scaffold is a known pharmacophore that imparts significant biological activity, largely attributed to its redox-active nature.[1] The substituents on the quinone ring, in this case, the amino and bromo groups, play a crucial role in modulating the molecule's electronic properties, reactivity, and ultimately its biological efficacy and selectivity.[1]

A comprehensive understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent. Poor aqueous solubility can hinder formulation development and lead to erratic absorption and low bioavailability. Similarly, chemical instability can result in degradation, leading to a loss of potency and the formation of potentially toxic byproducts.

Physicochemical Properties

While quantitative data is sparse, a qualitative summary of the expected physicochemical properties of this compound can be inferred from its structure and the general characteristics of related compounds.

| Property | Summary |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| Appearance | Likely a colored solid |

| Aqueous Solubility | Expected to be low due to the planar, polycyclic aromatic structure. |

| Organic Solvent Solubility | Likely soluble in polar aprotic solvents like DMSO and DMF. |

| Chemical Reactivity | The quinone moiety is redox-active and susceptible to nucleophilic attack. The bromine atom can participate in cross-coupling reactions.[1] |

Solubility Determination: Experimental Protocols

The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the equilibrium value, which is crucial for later-stage development.[1]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, organic solvents)

-

Glass vials with screw caps

-

Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV)

Protocol:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it on a shaker or rotator in a temperature-controlled environment.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV by comparing to a standard curve).

-

The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when diluted into an aqueous buffer.

Objective: To determine the kinetic solubility of this compound.

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microtiter plates (96-well)

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or HPLC-UV system

Protocol:

-

Prepare a series of dilutions of the DMSO stock solution in the wells of a microtiter plate.

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

-

Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the amount of precipitated compound. This can be done indirectly by nephelometry (light scattering) or directly by separating the precipitate (filtration or centrifugation) and quantifying the remaining dissolved compound by UV-Vis spectroscopy or HPLC-UV.[1]

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Stability Assessment: Experimental Protocols

Stability testing is crucial to determine the intrinsic stability of a compound and to identify its degradation products. Forced degradation studies, as outlined in ICH guidelines, are a key component of this assessment.[3][4]

Forced Degradation (Stress Testing)

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or slightly elevated temperature. Quinones are often susceptible to degradation under basic conditions.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 70-80°C).

-

Photostability: Expose a solution of the compound to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.

pH-Rate Profile Determination

Objective: To determine the degradation rate of this compound as a function of pH to identify the pH of maximum stability.

Protocol:

-

Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to 10).

-

Add a known concentration of this compound to each buffer and incubate at a constant temperature.

-

At various time intervals, take samples from each solution and analyze for the remaining concentration of the parent compound using a validated HPLC method.

-

For each pH, determine the observed degradation rate constant (k_obs) by plotting the natural logarithm of the concentration versus time.

-

Construct the pH-rate profile by plotting log(k_obs) against pH.[5] The nadir of this plot indicates the pH at which the compound is most stable.[5]

Signaling Pathway and Mechanism of Action

A significant aspect of the biological activity of many quinoline-5,8-diones is their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is often overexpressed in cancer cells.[1]

dot

Caption: NQO1-mediated redox cycling of this compound leading to ROS production and apoptosis.

This pathway illustrates the bioactivation of the quinone. NQO1 catalyzes the two-electron reduction of the quinone to a hydroquinone. This hydroquinone is unstable and can be re-oxidized back to the quinone, a process that generates reactive oxygen species (ROS) like superoxide. This futile redox cycle leads to a massive buildup of ROS, inducing oxidative stress and ultimately triggering apoptosis in NQO1-overexpressing cancer cells, while sparing normal tissues with low NQO1 levels.[1]

Conclusion

While specific quantitative data on the solubility and stability of this compound are not currently published, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for thermodynamic and kinetic solubility, as well as for stability assessment under various stress conditions, are essential for the systematic evaluation of this and other novel chemical entities. Understanding the NQO1-mediated mechanism of action further highlights the importance of characterizing the physicochemical properties that will influence its delivery to and activity within the target cells. The methodologies outlined herein will support the rigorous preclinical evaluation required for the development of quinoline-5,8-dione derivatives as potential therapeutic agents.

References

electronic properties of substituted quinolinequinones

An In-depth Technical Guide to the Electronic Properties of Substituted Quinolinequinones for Drug Development Professionals

Abstract

Quinolinequinones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] The electronic characteristics of the quinolinequinone scaffold are pivotal to its mechanism of action, influencing its redox behavior and interaction with biological targets. This technical guide provides a comprehensive overview of the , detailing their redox potentials, frontier molecular orbitals, and the experimental and computational methods used for their characterization. Furthermore, it explores the implications of these properties in drug development, with a focus on their role in specific signaling pathways.

Introduction to Quinolinequinones

Quinolinequinones are bicyclic aromatic compounds containing a quinoline ring fused to a quinone moiety. This structural arrangement confers unique electronic properties that are central to their biological activity. A notable example is Lavendamycin, a natural product antibiotic with antitumor activity.[3] The core structure allows for a wide range of substitutions, enabling the fine-tuning of its electronic and, consequently, its pharmacological properties. In the context of drug development, particularly for oncology, quinolinequinone derivatives are being explored as bioreductive agents that can be selectively activated in the tumor microenvironment.[3][4]

Many quinolinequinone-based compounds are excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors.[3] This enzyme catalyzes a two-electron reduction of the quinone moiety to a hydroquinone. This hydroquinone can then undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, selectively inducing cytotoxicity in cancer cells. Understanding and modulating the electronic properties of these molecules is therefore a key strategy in designing more potent and selective anticancer agents.

Core Electronic Properties

The biological function of substituted quinolinequinones is intrinsically linked to their electronic structure. The ease with which they can accept electrons (reduction potential) and the energy levels of their frontier molecular orbitals (HOMO and LUMO) are critical determinants of their reactivity and interaction with enzymatic targets.

Redox Potentials

The redox potential of a quinolinequinone is a measure of its tendency to be reduced. This property is crucial for its function as a bioreductive drug, as it must be readily reduced by target enzymes like NQO1. The redox potential is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups (EWGs) generally increase the redox potential, making the molecule easier to reduce, while electron-donating groups (EDGs) have the opposite effect.[5][6]

Computational screening studies, often employing Density Functional Theory (DFT), have elucidated the influence of various substituents.[5][6] The general order of substituent influence for increasing the redox potential is -F < -SO₃⁻ < -CN < -NO₂.[5][6] Conversely, substituents like -OH, -Me, and -OMe tend to decrease the redox potential.[5][6] These effects are a combination of inductive and resonance effects, with the position of the substituent also playing a critical role.[5]

Table 1: Influence of Substituents on Quinone Redox Potentials

| Substituent Group | Type | Effect on Redox Potential | Reference |

|---|---|---|---|

| -NO₂, -CN, -SO₃⁻ | Electron-Withdrawing | Increase (Easier to reduce) | [5][6] |

| -Halogens (e.g., -F, -Cl) | Electron-Withdrawing (Inductive) | Moderate Increase | [5][7] |

| -OH, -OMe, -Me | Electron-Donating | Decrease (Harder to reduce) |[5][6] |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8][9] The LUMO energy relates to the molecule's electron affinity; a lower LUMO energy indicates a greater propensity to accept an electron, which is directly relevant to the reduction of quinolinequinones.[10] The HOMO energy reflects the ability to donate an electron.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity.[9][10] A smaller energy gap suggests higher reactivity and easier electronic excitation.[10][11] For quinolinequinones, substituents that lower the LUMO energy (typically EWGs) facilitate reduction and enhance biological activity. DFT calculations are the primary tool for determining these orbital energies.[8][9][12]

Table 2: Calculated Electronic Properties of Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | [9] |

| Quinoline Derivative 1 | - | - | 4.81 | [8] |

| Quinoline Derivative 2 | - | - | 4.27 | [8] |

| Quinoline Derivative 3 | - | - | 4.08 | [8] |

Note: Data is for quinoline and its derivatives; specific quinolinequinone values vary based on full structure and substitution.

Experimental and Computational Methodologies

Characterizing the electronic properties of novel quinolinequinone derivatives requires a combination of electrochemical experiments and computational modeling.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard electrochemical technique used to measure the redox potentials of quinolinequinones.[3][13][14]

Objective: To determine the reduction and oxidation potentials of a substituted quinolinequinone.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)[14]

-

Reference Electrode (e.g., Ag/AgCl)[3]

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell and Potentiostat

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran, DMSO, Acetonitrile)[3][14]

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)[14]

-

Analyte (Substituted Quinolinequinone) at a known concentration (e.g., 0.2 mM)[14]

-

Inert gas (Nitrogen or Argon) for deaeration

Procedure:

-

Preparation: The glassy carbon working electrode is polished (e.g., with alumina slurry), sonicated, and dried.

-

Solution Preparation: The analyte and supporting electrolyte are dissolved in the chosen solvent inside the electrochemical cell.

-

Deaeration: The solution is purged with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: The electrodes are immersed in the solution. A potential is swept linearly from an initial value to a final value and then back again.

-

Data Analysis: A voltammogram (current vs. potential) is generated. The cathodic (Epc) and anodic (Epa) peak potentials are measured. The formal reduction potential (E₁/₂) is calculated as the midpoint of these peaks: E₁/₂ = (Epc + Epa)/2.[3]

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to predict electronic properties like HOMO-LUMO energies and simulate molecular behavior.[9][12]

Objective: To calculate the frontier molecular orbital energies (HOMO, LUMO), the HOMO-LUMO energy gap, and other electronic descriptors for a substituted quinolinequinone.

Software:

-

Gaussian, Jaguar, or other quantum chemistry software packages.[8]

Procedure:

-

Structure Optimization: An initial 3D structure of the molecule is created. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A functional like B3LYP with a basis set such as 6-31+G** or def2TZVP is commonly used.[10][12]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: Using the optimized geometry, a single point energy calculation is performed. This step provides the final electronic energy and the energies of the molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy.[12]

-

Property Calculation: Other electronic properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies.[8][9]

Role in Drug Development and Signaling Pathways

The electronic properties of quinolinequinones are not just theoretical descriptors; they are fundamental to their mechanism of action as anticancer agents.

NQO1-Mediated Cytotoxicity

As previously mentioned, a key strategy in quinolinequinone-based drug design is targeting the enzyme NQO1.[3] The process begins with the bioreduction of the quinolinequinone.

Caption: NQO1-mediated reductive activation of a quinolinequinone drug.

This two-electron reduction is advantageous because it bypasses the formation of unstable and potentially toxic semiquinone radicals that would result from a one-electron reduction. The resulting hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, creating a futile redox cycle that consumes cellular reducing equivalents (NAD(P)H) and generates ROS, leading to oxidative stress and apoptotic cell death.[3]

Experimental and Computational Workflow

The development of novel quinolinequinone-based drugs follows a structured workflow that integrates synthesis, computational analysis, and biological testing.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. research.setu.ie [research.setu.ie]

- 3. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Substituent Pattern Effects on the Redox Potentials of Quinone‐Based Active Materials for Aqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

Structural Elucidation of 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 6-amino-7-bromoquinoline-5,8-dione. This molecule is of significant interest in medicinal chemistry due to the established anticancer, antibacterial, and antifungal properties of quinoline-5,8-dione derivatives.[1] The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position creates a unique scaffold for further chemical modification and presents a promising candidate for drug discovery programs.[1] This document outlines the key analytical techniques and experimental protocols required to confirm the structure and purity of this compound.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . The core structure consists of a quinoline ring system fused to a p-benzoquinone moiety. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the quinone ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

| Property | Value |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| IUPAC Name | This compound |

| InChI Key | XZBBOHUCBTXJQY-UHFFFAOYSA-N |

Synthesis and Characterization Workflow

The structural elucidation of this compound follows a logical workflow, beginning with its synthesis, followed by purification and comprehensive spectroscopic analysis to confirm its identity and purity.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the adjacent carbonyl group at C-5 activates the C-6 position of a 7-bromo-quinoline-5,8-dione precursor for nucleophilic attack by an amine.

Materials:

-

7-bromoquinoline-5,8-dione

-

Ammonia solution (e.g., aqueous or in dioxane)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexane:Ethyl Acetate gradient)

Procedure:

-

Dissolve 7-bromoquinoline-5,8-dione (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of the ammonia source (e.g., 3-5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic and Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol, over a wavelength range of 200-800 nm.

Spectroscopic Data and Structural Interpretation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring and the amino group. The exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing quinone and bromo substituents.[1]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | dd | ~4.8, 1.7 |

| H-3 | 7.6 - 7.8 | dd | ~8.4, 4.8 |

| H-4 | 8.4 - 8.6 | dd | ~8.4, 1.7 |

| NH₂ | 6.0 - 6.5 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct carbon signals. The carbonyl carbons of the quinone are expected to be the most deshielded, appearing at the lowest field.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 122 - 127 |

| C-4 | 135 - 140 |

| C-4a | 128 - 133 |

| C-5 (C=O) | 178 - 183 |

| C-6 (C-NH₂) | 148 - 153 |

| C-7 (C-Br) | 105 - 110 |

| C-8 (C=O) | 180 - 185 |

| C-8a | 145 - 150 |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. The presence of bromine will be evident from a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity).

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 252.96, 254.96 |

| [M+Na]⁺ | 274.94, 276.94 |

FTIR and UV-Vis Spectroscopy

The FTIR spectrum will confirm the presence of key functional groups, while the UV-Vis spectrum will provide information about the electronic transitions within the conjugated system.

Table 4: Predicted FTIR and UV-Vis Data

| Technique | Feature | Predicted Wavenumber/Wavelength |

|---|---|---|

| FTIR | N-H stretching (amino group) | 3300 - 3500 cm⁻¹ |

| C=O stretching (quinone) | 1650 - 1680 cm⁻¹ | |

| C=C & C=N stretching (aromatic) | 1550 - 1620 cm⁻¹ | |

| UV-Vis | π → π* transitions | 250 - 350 nm |

| | n → π* transitions | 400 - 500 nm |

Biological Context and Potential Signaling Pathway

Quinoline-5,8-diones are known to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.[1] One important target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. The quinone moiety can undergo redox cycling, leading to oxidative stress and subsequent apoptosis.

References

An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione and its analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in drug discovery and development.

Introduction

Quinoline-5,8-diones are a prominent class of heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse pharmacological properties.[1][2] The core structure, a fusion of a benzene and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal effects.[1][2] The redox-active nature of the quinone moiety is central to their mechanism of action, often involving the generation of reactive oxygen species (ROS) and interaction with key cellular enzymes.[1]

The strategic placement of substituents on the quinoline-5,8-dione ring system plays a crucial role in modulating their biological efficacy and chemical reactivity.[1] The 6-amino-7-bromo substitution pattern is of particular interest, providing a unique combination of electronic and steric properties that influence the molecule's interaction with biological targets.[1] This guide will delve into the specifics of these derivatives and their analogs, offering insights for their further development.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives often involves multi-step processes starting from readily available precursors like 8-hydroxyquinoline.[3][4] The synthetic strategies are designed to allow for the regioselective introduction of various functional groups, enabling the creation of a diverse library of compounds for biological screening.[5]

General Synthetic Approach

A common synthetic route to substituted quinoline-5,8-diones begins with the nitrosation of 8-hydroxyquinoline, followed by amination and oxidation to form the quinone core.[3] Halogenation, such as bromination, can be achieved to yield intermediates like 6,7-dibromoquinoline-5,8-dione.[3][6] Subsequent nucleophilic substitution reactions can then be employed to introduce the amino group at the C-6 position. The regioselectivity of this amination is influenced by the electronic effects of the carbonyl groups and steric hindrance from the adjacent bromine atom.[1]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have also been successfully utilized to synthesize a variety of 6,7-disubstituted quinoline-5,8-dione derivatives.[3][7] These methods offer a powerful tool for creating carbon-carbon and carbon-nitrogen bonds, respectively, allowing for significant structural diversification.

Key Chemical Reactions

The quinoline-5,8-dione scaffold is amenable to a range of chemical transformations. The bromine atom at the C-7 position serves as a useful handle for further functionalization through cross-coupling reactions.[1] The amino group at the C-6 position can also be modified to introduce different substituents, thereby fine-tuning the compound's properties. The redox-active quinone ring can undergo reduction to the corresponding hydroquinone, a process that is often implicated in its biological mechanism of action.[1]

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The antiproliferative activity of these compounds is a key area of investigation. Many quinoline-5,8-dione derivatives exhibit potent cytotoxicity against a range of cancer cell lines.[1][5][8][9] A significant aspect of their anticancer mechanism is their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[1][8][9][10]

Certain amino-quinoline-5,8-dione analogs are substrates for NQO1, which catalyzes their two-electron reduction.[1][8] This reduction can lead to the formation of unstable hydroquinones that rapidly auto-oxidize, generating reactive oxygen species (ROS) and inducing oxidative stress, ultimately leading to cancer cell death.[1] This NQO1-dependent activation provides a basis for tumor-selective therapy.[1] Some derivatives have also been identified as competitive inhibitors of NQO1.[8][9]

Studies have shown that these compounds can induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax, and activating caspases.[8][9]

Antimicrobial Activity

The quinoline-5,8-dione scaffold has also been associated with significant antimicrobial properties. Derivatives have shown activity against a variety of bacteria and fungi, in some cases outperforming established antimicrobial agents.[5][11] Their mechanism of action in microorganisms is also thought to involve the induction of oxidative stress.

Structure-Activity Relationships (SAR)

The biological activity of quinoline-5,8-dione derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1] The presence of an amino group at the C-6 or C-7 position is often crucial for potent antiproliferative activity.[1][8][9] The type of amino substituent (alkyl or aryl) also influences the compound's potency and selectivity.[8][9] The halogen at the adjacent position can modulate the electronic properties and reactivity of the quinone system.[1]

Quantitative Data

The following tables summarize key quantitative data for representative this compound analogs and related derivatives from cited literature.

Table 1: In Vitro Anticancer Activity of Amino-Quinoline-5,8-dione Derivatives

| Compound | Cell Line | IC50 (µM) | NQO1-Dependent Cytotoxicity | Reference |

| 6d | HeLaS3 | 0.8 | Yes | [8] |

| KB-vin | 1.52 | Yes | [8] | |

| 7d | HeLaS3 | 0.59 | Yes | [8] |

| KB-vin | 0.97 | Yes | [8] |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Antimicrobial Activity of Quinoline-5,8-dione Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinoline-5,8-dione library | Bacteria (various) | Potent activity reported | [5] |

| Fungi (various) | Potent activity reported | [5] | |

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus | Significant activity | [11] |

| Bacillus subtilis | Significant activity | [11] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of this compound derivatives, based on published procedures.

General Synthesis of 6,7-Disubstituted Quinoline-5,8-diones

The synthesis of the quinoline-5,8-dione core can be achieved through a three-step process starting from 8-hydroxyquinoline.[3]

Procedure:

-

Nitrosation: 8-hydroxyquinoline is treated with a nitrosating agent to introduce a nitroso group.

-

Amination: The resulting intermediate is then subjected to amination.[3]

-

Oxidation: The aminated intermediate is oxidized to yield the quinoline-5,8-dione core.[3]

-

Halogenation: The quinoline-5,8-dione is halogenated, for example, using bromine to yield 6,7-dibromoquinoline-5,8-dione.

-